molecular formula C20H18BrN5O2 B2561242 7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540502-61-2

7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2561242
CAS RN: 540502-61-2
M. Wt: 440.301
InChI Key: CBDXJOIADYDBPN-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H18BrN5O2 and its molecular weight is 440.301. The purity is usually 95%.
BenchChem offers high-quality 7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Properties

This compound has garnered interest due to its potential antifungal activity. Researchers have synthesized and evaluated similar triazole derivatives for their efficacy against fungal pathogens. While specific data on this compound is limited, its structural features suggest it could be explored further as a novel antifungal agent .

Anticancer Potential

Triazolopyrimidine derivatives have demonstrated promising anticancer properties. In particular, this compound’s unique structure may contribute to its activity against cancer cell lines. Preliminary studies indicate that it exhibits anti-tumor effects against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells. Further investigations are warranted to elucidate its mechanism of action and optimize its potency .

Urea Linkage Stability

The urea linkage within this compound remains stable under various conditions (acidic, alkaline, and aqueous). This property makes it valuable as a protecting group for amino acids during organic synthesis. Researchers have used 2-methoxyphenyl isocyanate (a derivative of this compound) to selectively protect amino groups, allowing for subsequent deprotection and regeneration of free amines .

Synthesis of Alpha-Bromoketones

In synthetic chemistry, this compound’s bromophenyl moiety can serve as a versatile precursor for alpha-bromoketones. Researchers have developed one-pot strategies using ammonium bromide and Oxone to convert secondary alcohols into alpha-bromoketones. The resulting compounds find applications in diverse chemical transformations .

Rare and Unique Chemical Collection

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data is not available, its scarcity and distinctive structure make it intriguing for further exploration in drug discovery and chemical biology .

properties

IUPAC Name

7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2/c1-12-17(19(27)25-15-5-3-4-6-16(15)28-2)18(13-7-9-14(21)10-8-13)26-20(24-12)22-11-23-26/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDXJOIADYDBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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